molecular formula C18H20N4O4 B11556047 N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11556047
M. Wt: 356.4 g/mol
InChI Key: PYEFFEXKINCLEA-YBFXNURJSA-N
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Description

N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-yl)acetohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro functionality or have different substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H20N4O4/c1-13-5-4-6-15(9-13)26-12-18(23)20-19-11-14-7-8-16(21(2)3)17(10-14)22(24)25/h4-11H,12H2,1-3H3,(H,20,23)/b19-11+

InChI Key

PYEFFEXKINCLEA-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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